molecular formula C7H9N B096986 6-Heptynenitrile CAS No. 15295-69-9

6-Heptynenitrile

Cat. No. B096986
CAS RN: 15295-69-9
M. Wt: 107.15 g/mol
InChI Key: BIGRRVLEKCQFHS-UHFFFAOYSA-N
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Description

6-Heptynenitrile is a compound that can be involved in various chemical reactions and possesses interesting properties that make it a subject of research in organic chemistry. While the provided papers do not directly discuss 6-heptynenitrile, they do involve compounds with similar structural motifs or functionalities, such as nitriles and heptadiynes, which can provide insights into the behavior of 6-heptynenitrile in chemical contexts.

Synthesis Analysis

The synthesis of compounds related to 6-heptynenitrile can involve catalytic processes. For instance, the Ru(II)-catalyzed cycloaddition of 1,6-heptadiynes with alkenes leads to the formation of complex structures, demonstrating the synthetic potential of such systems . Although not directly related to 6-heptynenitrile, these findings suggest that catalytic methods could be explored for the synthesis of 6-heptynenitrile derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-heptynenitrile can be determined using techniques such as X-ray analysis. For example, the structure of a tandem 1:2 adduct involving a 1,6-heptadiyne was elucidated, revealing a 1,2-dicyclopropylcyclopentene skeleton . This indicates that the molecular structure of 6-heptynenitrile derivatives could also be complex and may require detailed analysis to understand.

Chemical Reactions Analysis

Compounds structurally related to 6-heptynenitrile can undergo a variety of chemical reactions. For instance, 5,6-dideoxy-6-halogeno-α-D-xylo-hept-5-eno-furanurononitriles have been shown to react with different nucleophiles to form six-membered rings or cyclize to five-membered rings . This suggests that 6-heptynenitrile could also participate in similar reactions, potentially leading to the formation of diverse cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrile-containing compounds can be quite diverse. For example, a nicotinonitrile derivative exhibited good absorption and fluorescence properties, indicating potential as a blue light-emitting material . This implies that 6-heptynenitrile and its derivatives might also display interesting photophysical properties that could be exploited in material science.

Scientific Research Applications

Biodegradation and Biotransformation of Explosives

6-Heptynenitrile has implications in the study of explosives' biodegradation and biotransformation. Research focuses on understanding how microorganisms and plants metabolize toxic compounds like explosives, a significant environmental pollutant. This research is crucial for managing these pollutants effectively in the environment (Rylott, Lorenz, & Bruce, 2011).

Chemosensor Development

In the field of chemosensors, 6-Heptynenitrile plays a role in the creation of selective and sensitive probes for different ions and compounds in solution. For example, a study on a quinoline derivative chemosensor demonstrates its high selectivity and sensitivity for CN− in aqueous solution, highlighting the potential of using 6-Heptynenitrile derivatives in environmental monitoring and safety applications (Yuanrong et al., 2015).

Ischaemia/Reperfusion Research

In medical research, particularly in studies related to ischaemia and reperfusion in skeletal muscle, 6-Heptynenitrile derivatives have been used. These studies are significant for understanding the effects of certain treatments on muscle recovery and health (Inan et al., 2009).

Atmospheric Studies on Titan

6-Heptynenitrile and its derivatives have applications in astrochemistry, particularly in studying the atmospheres of celestial bodies like Titan. Researchers have examined the infrared spectrum of compounds related to 6-Heptynenitrile to understand their role in the infrared spectra of Titan's atmosphere (Khlifi & Raulin, 1991).

Catalysis and Chemical Synthesis

The compound has been studied in the context of gold-catalyzed cycloisomerization, which is crucial for advancing synthetic methodologies in organic chemistry. Such research helps in developing new synthetic routes and understanding catalytic processes at a molecular level (Brooner, Robertson, & Widenhoefer, 2014).

Alzheimer's Disease Research

In neurology, particularly Alzheimer's disease research, derivatives of 6-Heptynenitrile have been utilized in positron emission tomography (PET) scanning to identify and monitor the progression of neurofibrillary tangles and beta-amyloid plaques in patients' brains. This application is pivotal in diagnosing and monitoring Alzheimer's disease (Shoghi-Jadid et al., 2002).

Safety And Hazards

6-Heptynenitrile is toxic if swallowed and causes skin and serious eye irritation . It is also classified as a combustible liquid . Safety measures include avoiding ingestion, skin contact, and eye contact. If contact occurs, it is advised to wash with plenty of water and seek medical advice .

properties

IUPAC Name

hept-6-ynenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGRRVLEKCQFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472012
Record name 6-Heptynenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Heptynenitrile

CAS RN

15295-69-9
Record name 6-Heptynenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Heptynenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
S Theeramunkong, U Galli, AA Grolla, A Caldarelli… - …, 2015 - pubs.rsc.org
… To prepare these three compounds, we started from commercially available 6-heptynenitrile (44) which was coupled with azide 12via click reaction. The resulting nitrile 45 was reduced …
Number of citations: 10 pubs.rsc.org
S Chamberlin, WD Wulff - The Journal of Organic Chemistry, 1994 - ACS Publications
The benzannulation reaction of Fischer carbene complexes with alkynes to produce phenols was found not be synthetically useful for the parent vinyl carbene complex 6a. The/S-…
Number of citations: 27 pubs.acs.org
MC Willis, HE Randell-Sly, RL Woodward… - The Journal of …, 2006 - ACS Publications
… When 4-propynenitrile and 6-heptynenitrile were reacted with aldehyde 1, a less pronounced but still significant directing effect was observed, with both adducts being obtained as 1.5:1 …
Number of citations: 91 pubs.acs.org
RA Earl, KPC Vollhardt - The Journal of Organic Chemistry, 1984 - ACS Publications
The intermolecular cocyclization of two alkynes with an isocyanate was examined utilizing (? j5-cyclo-pentadienyl) cobalt dicarbonyl [CpCo (CO) 2] and bis (rj4-l, 5-cyclooctadiene) …
Number of citations: 201 pubs.acs.org
H Bönnemann, W Brijoux - Advances in heterocyclic chemistry, 1990 - Elsevier
Publisher Summary This chapter discusses the cobalt-catalyzed synthesis of pyridine and its derivatives. Pyridine and its derivatives are technically-important fine chemicals. The …
Number of citations: 71 www.sciencedirect.com
EC Taylor, JE Macor, LG French - The Journal of Organic …, 1991 - ACS Publications
… 2-Cyano-6-heptynenitrile (8e). The active methylene compound employed was malononitrile; chromatography of the residual reaction oil followed by elutionwith 1:4 ether/petroleum …
Number of citations: 74 pubs.acs.org
SA Chamberlin - 1993 - search.proquest.com
Two of the most synthetically significant chromium (O)-mediated organic transformations were both first reported in the literature in 1975. Both of these reactions made use of …
Number of citations: 0 search.proquest.com
MI Nejad - 2013 - search.proquest.com
One of the key contributors to the pathogenesis of various diseases is" nitroxidative stress," a condition caused by the overproduction of peroxynitrite (PN). Redox-active transition metal …
Number of citations: 0 search.proquest.com
A Naiman - 1979 - search.proquest.com
… Thus, 6-heptynenitrile (89) and 43 were added slowly to BTMSA under reflux, giving ca. 39% of the desired product, 92. Also formed were traces of heptynenitrile dimers 93 and, in …
Number of citations: 2 search.proquest.com
A Sugawara, M Kubo, T Hirose, K Yahagi… - European Journal of …, 2018 - Elsevier
Jietacins, an azoxy antibiotic class of chemicals, were isolated from the culture broth of Streptomyces sp. KP-197. They have a unique structural motif, including a vinyl azoxy group and …
Number of citations: 12 www.sciencedirect.com

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